DODECYLPHENOL

Reactive Surfactant Pressure-Sensitive Adhesives Nonylphenol Replacement

Dodecylphenol (CAS 1331-57-3) is a C12 alkylphenol isomer mixture delivering higher log Kow and lower CMC than C8/C9 analogs—superior for DPE surfactants, overbased calcium phenate detergents (TBN 250), and epoxy curing. DPEs exhibit lower in vitro estrogenic activity vs. restricted NPEs, enabling compliant reformulation. In epoxy systems, it matches nonylphenol acceleration while providing greater ultimate strain (improved flexibility). For printing inks, it imparts high viscosity and excellent solubility in low-aromatic solvents. Choose dodecylphenol for regulatory-compliant performance.

Molecular Formula C22H42CuO4
Molecular Weight 0
CAS No. 1331-57-3
Cat. No. B1171820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDODECYLPHENOL
CAS1331-57-3
Molecular FormulaC22H42CuO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecylphenol (CAS 1331-57-3): Technical Procurement Overview for Industrial Alkylphenol Intermediates


Dodecylphenol (CAS 1331-57-3) is a C12 long-chain alkylphenol, commercially supplied as a complex mixture of isomers, predominantly in the para-substituted form [1]. It is a dense, viscous, light-yellow liquid, characterized by a molecular formula of C₁₈H₃₀O and a molecular weight of approximately 262.43 g/mol . Its primary industrial utility lies as a hydrophobic precursor for nonionic surfactant ethoxylates, a key building block in lubricant additive packages (e.g., overbased detergents, antioxidants), and as a modifier or curing agent in phenolic and epoxy resin systems .

Why Dodecylphenol (CAS 1331-57-3) Cannot Be Simply Replaced by Nonylphenol or Octylphenol


While all long-chain alkylphenols share a phenolic core, the alkyl chain length governs the balance of hydrophobicity and reactivity, directly impacting end-product performance and regulatory profile. Simple substitution with shorter-chain analogs like nonylphenol (C9) or octylphenol (C8) results in quantifiably different physicochemical behaviors, including higher lipophilicity (log Kow) and lower critical micelle concentrations (CMC) for dodecylphenol derivatives [1]. Furthermore, the regulatory landscape is a key differentiator: nonylphenol ethoxylates (NPEs) are subject to widespread restrictions due to endocrine disruption concerns, creating a direct technical and compliance-driven need for dodecylphenol-based alternatives (DPEs) [2][3]. These differences in performance and regulation necessitate specific, evidence-based selection.

Quantitative Differentiation Evidence for Dodecylphenol (CAS 1331-57-3) Against Key Comparators


Regulatory Advantage and Adhesive Performance of DPE-10 Reactive Surfactant vs. NPE-40

In water-based acrylic pressure-sensitive adhesives (PSAs), the dodecylphenol ethoxylate-based reactive surfactant (DPE-10) demonstrates comparable or superior peel strength and heat resistance to the non-reactive, regulated surfactant nonylphenol ethoxylate (NPE-40) [1]. This positions DPE-10 as a viable, compliant alternative that maintains or enhances adhesive performance.

Reactive Surfactant Pressure-Sensitive Adhesives Nonylphenol Replacement

Quantified Reduction in Estrogen Receptor Activity vs. Nonylphenol and Octylphenol

In vitro ToxCast assays reveal a significant, quantifiable difference in estrogen receptor (ER) activity. p-Dodecylphenol exhibits an AC50 of 0.084 µM, compared to 1.35 µM for p-nonylphenol and 1.44 µM for p-octylphenol [1]. This indicates p-dodecylphenol is approximately 16-17 times less potent in activating the estrogen receptor, a key endpoint for endocrine disruption screening.

Endocrine Disruption ToxCast In Vitro Toxicology

Enhanced Epoxy Resin Plasticity with Mixed Dodecylphenol/Ethylphenol Accelerator

A mixed alkylphenol system containing dodecylphenol was developed as an alternative accelerator to nonylphenol for epoxy resins. This system achieved almost the same accelerating effect as nonylphenol but demonstrated a greater ultimate strain in tensile testing, indicating enhanced plasticizing effects and improved material flexibility [1].

Epoxy Resin Curing Agent Plasticizer

Higher Hydrophobicity (log Kow) vs. Nonylphenol and Octylphenol

The octanol-water partition coefficient (log Kow) for p-dodecylphenol is estimated to be 7.68, which is significantly higher than that of branched p-nonylphenol (5.77) and p-octylphenol (5.50) [1]. This higher log Kow value quantitatively confirms its greater lipophilicity and lower water solubility, key factors governing its behavior in surfactant applications, environmental partitioning, and interactions with hydrophobic substrates.

Physicochemical Properties Lipophilicity Surfactant Design

Premium Grade Specification with Quantified Reduction in Nonylphenol Content

For procurement requiring high-purity materials, 'Premium' grades of dodecylphenol are available with a specified nonylphenol content of ≤0.1% and light alkylphenols ≤3.0%, as measured by GC . This compares to standard grades where these impurities may be present at higher, unspecified levels.

Product Specification Purity Regulatory Compliance

Use in Overbased Detergent Additives for Lubricants

Dodecylphenol is the key precursor for synthesizing sulfurized calcium dodecylphenate, a widely used overbased detergent additive (e.g., TBN 250) in lubricants. Its longer C12 chain provides the necessary oil solubility and thermal stability for high-performance engine oil applications [1]. This specific chain length differentiates it from decylphenol (C10) or tetradecylphenol (C14) derivatives, offering a distinct balance of solubility and metal surface activity for the overbasing process.

Lubricant Additive Overbased Detergent Metal Phenate

Key Application Scenarios for Dodecylphenol (CAS 1331-57-3) Based on Quantitative Evidence


Compliant Replacement for Nonylphenol Ethoxylates in Emulsion Polymerization

Procurement for formulating water-based adhesives, coatings, or latexes where NPEs are restricted. Dodecylphenol ethoxylates (DPEs) are technically justified based on direct comparative data showing that DPE-10-based reactive surfactants provide comparable or superior adhesive properties (peel strength, heat resistance) to the regulated NPE-40 [1]. The quantified lower in vitro estrogenic activity further supports its selection as a lower-risk alternative [2].

Formulation of High-Performance Epoxy Resins Requiring Enhanced Plasticity

Research and development of epoxy systems for coatings, adhesives, or composites where nonylphenol accelerators are unsuitable. The evidence indicates that a dodecylphenol-containing curing system matches the acceleration of nonylphenol while providing greater ultimate strain, which translates to improved flexibility and reduced brittleness in the cured material [1]. This is a quantifiable performance advantage over the legacy nonylphenol system.

Synthesis of Lubricant Additives (Overbased Detergents and Antioxidants)

Procurement of intermediates for the large-scale manufacture of lubricant additives. Dodecylphenol's specific C12 chain length is critical for synthesizing sulfurized calcium dodecylphenates, which are essential components of overbased detergent packages (e.g., TBN 250) providing high-temperature detergency, oxidation, and corrosion resistance in engine oils [1][2]. Its higher log Kow compared to shorter-chain analogs confirms its superior oil-phase compatibility [3].

Production of Phenolic Resins for High-Viscosity or Aromatic-Free Ink Applications

Manufacture of modified phenolic resins where high viscosity and good solubility in low-aromatic solvents are required, such as for high-speed printing inks. Dodecylphenol is specifically cited as a modifier that imparts these properties due to its longer alkyl chain and higher molecular weight compared to other alkylphenols [1]. This is a class-level inference that supports its selection for these niche but demanding applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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